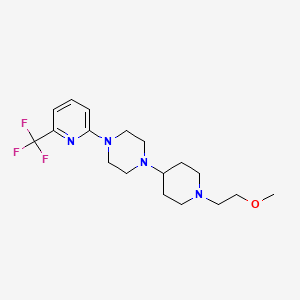
1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
G Protein-Biased Dopaminergics Discovery
The design and synthesis of G protein-biased dopaminergics utilizing a structural framework that includes 1,4-disubstituted aromatic piperazines highlight the potential application of such compounds in therapeutic settings. The study conducted by Möller et al. (2017) on the incorporation of pyrazolo[1,5-a]pyridine heterocyclic appendage into this framework resulted in high-affinity dopamine receptor partial agonists. These compounds demonstrated a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their potential as novel therapeutics in neuropsychiatric disorders like schizophrenia (Möller et al., 2017).
Antimicrobial and Antiarrhythmic Properties
Further research has explored the antiarrhythmic and antihypertensive effects of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which include the 3-(4-arylpiperazin-1-yl)propyl moiety. This class of compounds has shown significant antiarrhythmic and antihypertensive activities, with their pharmacological effects potentially related to their alpha-adrenolytic properties. The presence of the 1-phenylpiperazine moiety with methoxy- or chloro- substituents has been implicated in these effects, suggesting the versatility of such chemical frameworks in cardiovascular drug development (Malawska et al., 2002).
HIV-1 Reverse Transcriptase Inhibition
Another application involves the synthesis and evaluation of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for their inhibitory effects on HIV-1 reverse transcriptase. This research indicates the potential of bis(heteroaryl)piperazines (BHAPs) as potent non-nucleoside inhibitors, with specific structural modifications enhancing their antiviral efficacy. Such compounds, including atevirdine mesylate, have undergone clinical evaluation, underscoring the importance of piperazine derivatives in antiviral drug development (Romero et al., 1994).
Antitumor Activity
The synthesis of compounds featuring two indole systems separated by a heterocycle, such as pyridine or piperazine, has been explored for their antitumor activity. Initial screenings have shown that pyridine derivatives exhibit greater activity compared to their piperazine counterparts, with specific compounds demonstrating significant activity against various human tumor cell lines. This research highlights the potential of such structural motifs in the development of new antitumor agents (Andreani et al., 2008).
properties
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27F3N4O/c1-26-14-13-23-7-5-15(6-8-23)24-9-11-25(12-10-24)17-4-2-3-16(22-17)18(19,20)21/h2-4,15H,5-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFDWOMJHAZULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

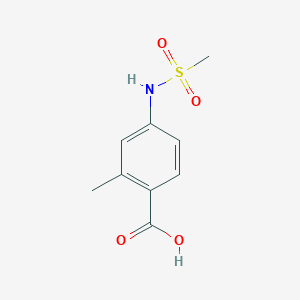
![2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2710219.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2710220.png)

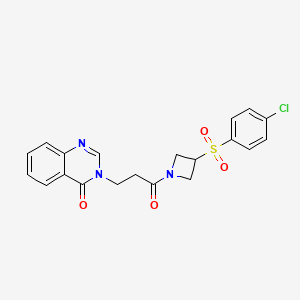
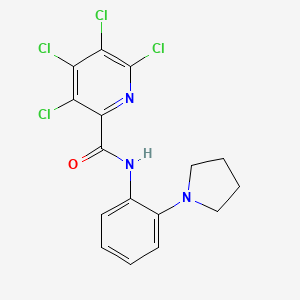

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2710226.png)
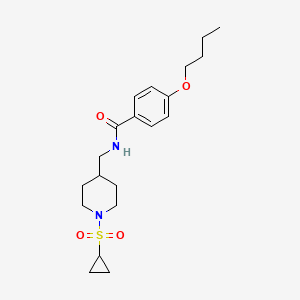

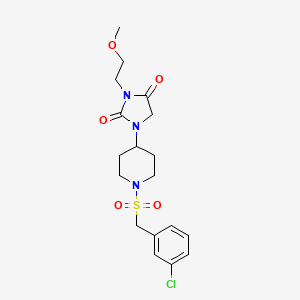
![3,4-difluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2710236.png)
![4-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B2710238.png)
